Hydrogen-Bond Acceptor Capacity: 5 HBA Sites vs. 4 for Benzyl Analog
The target compound possesses five hydrogen-bond acceptor (HBA) sites arising from the piperazine nitrogens (2), the methoxy oxygen, the thiophene sulfur, and the primary amine nitrogen, compared to only four HBA sites in the closest commercial analog 1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine (CAS 941868-21-9), which lacks the methoxy oxygen [1]. This additional HBA capacity increases the topological polar surface area from approximately 47.6 Ų (estimated for the benzyl analog) to 70 Ų for the target compound, enhancing aqueous solubility while remaining within the ≤90 Ų threshold predictive of oral CNS bioavailability [2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBA Count = 5; TPSA = 70 Ų |
| Comparator Or Baseline | 1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine (CAS 941868-21-9): HBA Count = 4; TPSA estimated ≈ 47.6 Ų |
| Quantified Difference | Δ HBA = +1; Δ TPSA ≈ +22.4 Ų |
| Conditions | Computed physicochemical properties from PubChem and Kuujia chemical database |
Why This Matters
The higher HBA count and TPSA of the target compound predict improved aqueous solubility and a more balanced logP/TPSA profile for CNS drug development without exceeding the oral absorption threshold.
- [1] Kuujia Chemical Database. Comparative CAS entries for 941868-17-3 and 941868-21-9. https://www.kuujia.com/cas-941868-17-3.html; https://www.kuujia.com/cas-941868-21-9.html View Source
- [2] Pajouhesh, H., Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
